N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a three-carbon propyl chain to a 2-methylthiazole-4-carboxamide moiety. The pyrrolo[2,3-b]pyridine scaffold is a bicyclic structure combining pyrrole and pyridine rings, often associated with kinase inhibition and anticancer activity due to its planar aromatic system and hydrogen-bonding capabilities . The propyl linker may modulate conformational flexibility, influencing interactions with biological targets.
Properties
IUPAC Name |
2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-18-13(10-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOXUPAXZQDNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide. The final step involves the coupling of the two heterocyclic systems through a propyl linker, which can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow chemistry to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring to a thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Its mechanism primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival.
- Mechanism of Action : The binding of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide to FGFRs leads to receptor dimerization and autophosphorylation, activating several downstream signaling pathways, including RAS-MEK-ERK and PI3K-Akt pathways. This action can disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast cancer cells (4T1) .
Case Study: Breast Cancer Inhibition
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of 4T1 breast cancer cells, with IC50 values indicating effective cytotoxicity. The compound's ability to induce apoptosis further supports its potential as an anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activities against various pathogens. The thiazole moiety is known for its broad-spectrum antimicrobial effects.
- Mechanism : The exact mechanism is still under investigation, but it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts metabolic pathways essential for bacterial survival .
Case Study: Antifungal Activity
A series of related compounds were synthesized and evaluated for antifungal activity against Candida species. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, suggesting that modifications to the thiazole structure could enhance antimicrobial potency .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its structural characteristics that allow interaction with pro-inflammatory cytokines.
- Potential Applications : These properties could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Further studies are needed to elucidate the specific pathways involved .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may have neuroprotective effects.
- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially be developed for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the pyrrolopyridine core through cyclization reactions. |
| 2 | Introduction of the propyl chain via alkylation reactions. |
| 3 | Formation of the thiazole ring through condensation reactions with appropriate precursors. |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can disrupt cancer cell growth and induce apoptosis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MAPK and PI3K-AKT signaling pathways.
Comparison with Similar Compounds
Implications :
- Triazolo-thiadiazole derivatives (e.g., 929837-25-2) are associated with antimicrobial and antitumor activities but may exhibit higher metabolic instability due to sulfur content .
Substituent Effects
Implications :
- The dihydrochloride salt (920439-00-5) highlights the importance of salt forms in optimizing bioavailability for charged molecules .
Pharmacophore Diversity
- 900870-38-4 : Features a phenethyl group instead of propyl-thiazole, increasing hydrophobicity and membrane permeability.
- 929843-30-1 : Contains a sulfanylphenyl group, which may confer antioxidant or enzyme inhibitory activity.
Inferred Activity : While the target compound’s carboxamide group favors interactions with serine/threonine kinases, brominated analogs (e.g., 929837-25-2) might target DNA repair enzymes or halogenase domains .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is a synthetic compound belonging to the class of pyrrolopyridine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its biological activity primarily stems from its interaction with various molecular targets, notably fibroblast growth factor receptors (FGFRs).
The compound primarily targets FGFRs, which are critical in regulating cell growth, survival, and differentiation. By inhibiting FGFR activity, this compound disrupts several key signaling pathways:
- RAS–MEK–ERK Pathway : Involved in cell proliferation and survival.
- PI3K–Akt Pathway : Plays a role in cell metabolism and growth.
- PLCγ Pathway : Associated with various cellular functions including proliferation and differentiation.
These interactions lead to significant biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by effectively inhibiting FGFR1, FGFR2, and FGFR3. Studies have shown that it can significantly reduce tumor cell viability in vitro and in vivo models. The compound's ability to induce apoptosis has been linked to its interference with the aforementioned signaling pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have shown enhanced potency against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin . The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 0.008 μg/mL against specific bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the thiazole and pyrrolopyridine moieties can significantly affect its potency and selectivity towards specific targets. For instance:
- Electron-withdrawing groups at specific positions on the thiazole ring enhance the compound's activity against certain pathogens.
- Variations in the alkyl chain length or branching can influence both pharmacokinetics and pharmacodynamics .
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- Cancer Models : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Testing : A series of derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the thiazole component led to improved antibacterial activity compared to standard treatments .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds exhibit low molecular weight and high solubility, which are advantageous for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
